C27H28N4O4S
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Description
C27H28N4O4S is a useful research compound. Its molecular formula is this compound and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Covalent Frameworks and Material Synthesis
C27H28N4O4S, as part of the broader category of molecular frameworks, plays a critical role in various applications. A study discusses the properties and applications of covalent frameworks like C2N in catalysis, environmental science, energy storage, and biotechnology. The frameworks' high polarity, thermal, and chemical stability make them ideal for these applications (Tian et al., 2020).
Catalysis and Polymerization
Another study highlights the synthesis and characterization of sodium 2-arylimino-8-quinolates, which differ in their aryl and quinolate substituents, showcasing their utility in catalytic activities like ring-opening polymerization (ROP) of rac-lactide (Zhang et al., 2016).
C1 Chemistry and Fuel Synthesis
The chemistry and catalysis of C1 molecules, including CO, CO2, methane, and methanol, are crucial in the current energy and chemical supply. This aspect includes industrial developments like methanol-to-olefins capacity in China and scientific developments facilitated by advanced tools and computational modeling (Mesters, 2016).
Advancements in C1 Catalysis
A review focused on the conversion of C1 compounds into high-value chemicals and clean fuels discusses the significant progress in C1 catalysis, including insights into the reaction mechanism, active-site structures, and efficient catalysts and reaction processes (Bao et al., 2019).
Metal-Organic Framework-Based Catalysts
The application of metal-organic frameworks (MOFs) in transforming C1 molecules like CO, CO2, and CH4 into valuable chemicals is explored. These frameworks are promising due to their catalytic reactivity, reaction mechanism, and design (Cui et al., 2019).
Applications in Energy Sustainability
A study on [Ca24Al28O64]4+(4e−) electride highlights its prospects in electron emission and catalyst support. This research showcases the synthesis of such materials from solid-derived precursors and their application in energy sustainability (Li et al., 2019).
Zeolites in C1 Chemistry
Zeolites, as solid catalysts, have shown immense potential in the catalytic transformation of C1 molecules. The design and development of zeolite-based catalysts have led to their booming application in C1 chemistry, with a focus on their performance and challenges (Zhang et al., 2020).
Properties
IUPAC Name |
2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c1-34-20-10-5-7-18(13-20)16-31-26(33)25-24(22(15-29-25)19-8-3-2-4-9-19)30-27(31)36-17-23(32)28-14-21-11-6-12-35-21/h2-5,7-10,13,15,21,29H,6,11-12,14,16-17H2,1H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRUWXQRDUHTQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.